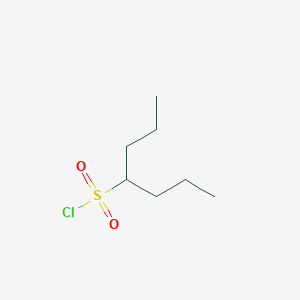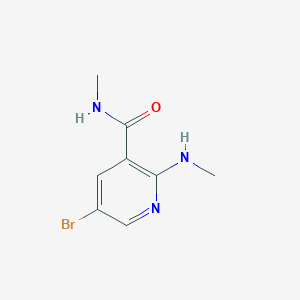
2-Amino-N-(4-Fluorphenyl)-3-phenylpropanamid-Hydrochlorid
Übersicht
Beschreibung
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride (2-ANF-3-PHP-HCl) is a novel compound with potential applications in scientific research. It is a small molecule with a molecular weight of 325.8 g/mol and a melting point of 126-127 °C. Its structure consists of an amide group, an aromatic ring, and a phenyl group. It is synthesized from readily available starting materials and can be used for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Krebsmedikamentenforschung
Das 2-Aminothiazol-Gerüst, das strukturell dem 2-Amino-N-(4-Fluorphenyl)-3-phenylpropanamid-Hydrochlorid ähnelt, hat vielversprechende Ergebnisse in der Krebsmedikamentenforschung gezeigt. Es ist Bestandteil klinisch angewandter Krebsmedikamente wie Dasatinib und Alpelisib. Forschungen zeigen, dass Derivate von 2-Aminothiazol eine potente und selektive inhibitorische Aktivität gegen eine Vielzahl menschlicher Krebszelllinien aufweisen, darunter Brustkrebs, Leukämie, Lungenkrebs, Darmkrebs, CNS-Krebs, Melanom, Eierstockkrebs, Nierenkrebs und Prostatakrebs . Dies deutet darauf hin, dass This compound modifiziert werden könnte, um seine krebshemmenden Eigenschaften zu verstärken.
Antibakterielle Aktivität
Verbindungen mit dem 2-Aminothiazol-Kern wurden nachweislich antimikrobielle Eigenschaften besitzen. Angesichts der strukturellen Ähnlichkeit könnte This compound auf seine Wirksamkeit gegen verschiedene mikrobielle Krankheitserreger untersucht werden, was möglicherweise zu neuen antimikrobiellen Wirkstoffen führt .
Antivirale Mittel
Die 2-Aminothiazol-Derivate sind bekannt für ihre antiviralen Aktivitäten. Dies eröffnet Forschungswege für This compound, das als potenzielles antivirales Mittel untersucht werden kann, insbesondere im Kontext von neu auftretenden Virusinfektionen .
Antiepileptische Eigenschaften
Forschungen haben gezeigt, dass bestimmte 2-Aminothiazol-Analoga antiepileptische Wirkungen haben. Dies deutet darauf hin, dass This compound ein Kandidat für die Entwicklung neuer Antiepileptika sein könnte .
Antidiabetische Anwendungen
Das 2-Aminothiazol-Gerüst wird auch mit antidiabetischer Aktivität in Verbindung gebracht. Dies impliziert, dass This compound bei der Entwicklung neuer Behandlungen für Diabetes nützlich sein könnte .
Antihypertensive Wirkungen
Es wurde festgestellt, dass einige 2-Aminothiazol-Derivate antihypertensive Eigenschaften besitzen. Daher könnte This compound möglicherweise bei der Entwicklung neuer Antihypertensiva eingesetzt werden .
Entzündungshemmende Aktivität
Schließlich wurde der 2-Aminothiazol-Kern mit entzündungshemmenden Aktivitäten in Verbindung gebracht. Dies deutet darauf hin, dass This compound auf seinen möglichen Einsatz in entzündungshemmenden Medikamenten untersucht werden könnte .
Wirkmechanismus
Mode of Action
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride interacts with its targets (HDAC1, HDAC2, and HDAC3) by inhibiting their enzymatic activity . This inhibition is particularly potent against HDAC3, as indicated by an IC50 value of 95.48 nM . The inhibition of HDACs leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure and promotes gene transcription .
Biochemical Pathways
By inhibiting HDACs, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride affects the epigenetic regulation of gene expression . This can lead to changes in the transcription of various genes, potentially affecting multiple biochemical pathways. The specific pathways affected would depend on the cell type and the genes being expressed in those cells .
Pharmacokinetics
It has been suggested that this compound has a favorable pharmacokinetic profile
Result of Action
The inhibition of HDACs by 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride can lead to various molecular and cellular effects. For example, it has been shown to increase the intracellular level of acetyl-histone H3 and P21, induce G1 cell cycle arrest, and promote apoptosis . These effects contribute to its antitumor activity .
Biochemische Analyse
Biochemical Properties
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases, particularly HDAC3, which are enzymes involved in the regulation of gene expression through the acetylation and deacetylation of histones . The interaction between 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride and HDAC3 results in the inhibition of HDAC3 activity, leading to changes in gene expression and cellular function.
Cellular Effects
The effects of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride on various types of cells and cellular processes are significant. This compound has been shown to influence cell function by promoting apoptosis and causing cell cycle arrest in the G2/M phase . Additionally, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting HDAC3 activity, which leads to the accumulation of acetylated histones and changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride involves its binding interactions with HDAC3. By binding to the active site of HDAC3, this compound inhibits the enzyme’s activity, preventing the deacetylation of histones and other proteins . This inhibition results in the accumulation of acetylated histones, which alters chromatin structure and affects gene expression. Additionally, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride may also interact with other biomolecules, leading to changes in cellular signaling pathways and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of HDAC3 activity and prolonged changes in gene expression and cellular function .
Dosage Effects in Animal Models
The effects of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC3 activity and induce apoptosis in tumor cells . At higher doses, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride may exhibit toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels by inhibiting HDAC3 activity, which influences the expression of genes involved in metabolism . Additionally, 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride may interact with other enzymes and cofactors, further affecting metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins. This compound has been shown to be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride within cells can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride is critical for its activity and function. This compound has been shown to localize to the nucleus, where it interacts with HDAC3 and other nuclear proteins . The targeting of 2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide hydrochloride to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct it to the nucleus . The localization of this compound within the nucleus is essential for its ability to inhibit HDAC3 activity and affect gene expression .
Eigenschaften
IUPAC Name |
2-amino-N-(4-fluorophenyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O.ClH/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11;/h1-9,14H,10,17H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSUGMPAWFCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)




![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)


![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)


